molecular formula C6H12N2 B1319118 2,7-Diazabicyclo[4.2.0]octane CAS No. 51392-74-6

2,7-Diazabicyclo[4.2.0]octane

Cat. No.: B1319118
CAS No.: 51392-74-6
M. Wt: 112.17 g/mol
InChI Key: KNLOUXALILBKPY-UHFFFAOYSA-N
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Description

2,7-Diazabicyclo[4.2.0]octane is a diazabicyclic organic compound that serves as a valuable chemical scaffold and intermediate in advanced research and development. Its unique bridged bicyclic structure confers significant potential in medicinal chemistry, particularly in the study of nicotinic acetylcholine receptors (nAChRs). Research on closely related 3,8-diazabicyclo[4.2.0]octane ligands has demonstrated their high potency and selectivity as agonists for specific nAChR subtypes, such as hα4β2 and hα3β4 . These receptors are critical targets for neurological research, and compounds based on the diazabicyclo[4.2.0]octane core are investigated for their potential in managing cognitive disorders . The structural motif is also highly relevant in the synthesis of complex heterocyclic compounds, including intermediates for potent antibacterial agents like quinolonecarboxylic acids . This product is strictly labeled For Research Use Only (RUO). RUO products are specialized materials intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diazabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLOUXALILBKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307591
Record name 2,7-Diazabicyclo[4.2.0]octane
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51392-74-6
Record name 2,7-Diazabicyclo[4.2.0]octane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazabicyclo[4.2.0]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,7 Diazabicyclo 4.2.0 Octane and Its Derivatives

Strategic Approaches to Bicyclic Ring Construction

The synthesis of the diazabicyclo[4.2.0]octane core relies on strategic bond-forming reactions that can efficiently assemble the fused bicyclic structure. Cycloaddition reactions provide a convergent pathway to the core skeleton, while multistep cyclization protocols offer a more linear but highly adaptable approach starting from simpler monocyclic precursors.

Cycloaddition Reactions in Diazabicyclo[4.2.0]octane Synthesis

Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid construction of cyclic molecules through the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step. tum.de For the synthesis of the bicyclo[4.2.0]octane system, [2+2] cycloadditions are particularly prominent.

Intramolecular [2+2] photocycloaddition is a key strategy for forming fused ring systems. This reaction involves the photochemical excitation of a molecule containing two tethered alkene functionalities, which then react with each other to form a cyclobutane (B1203170) ring. sci-hub.se In the context of azabicyclo[4.2.0]octane synthesis, this approach would typically involve a substrate containing a dihydropyridine or a tetrahydropyridine ring tethered to an alkene.

However, direct intramolecular copper(I)-catalyzed [2+2] photocycloadditions are often limited to substrates where a three-atom tether connects the reactive olefin units, which is not ideal for forming the bicyclo[4.2.0]octane system from 1,7-dienes. acs.org To overcome this limitation, synthetic strategies have been developed that use a temporary, often cleavable, tether to facilitate the photocycloaddition, after which the desired bicyclo[4.2.0]octane core is revealed. acs.org For instance, an oxygen bridge can be introduced to create a more favorable conformation for the [2+2] photocycloaddition, followed by subsequent reduction and fragmentation steps to yield the target bicyclo[4.2.0]octane structure. nih.gov This multi-step sequence allows for enantioselective access to these complex scaffolds. nih.gov

Intermolecular [2+2] cycloadditions offer a more direct route to the azabicyclo[4.2.0]octane core by combining two separate molecular components. A notable advancement in this area is the use of visible light to promote the intermolecular [2+2] cycloaddition between alkenes and 1,4-dihydropyridines. This method provides an efficient and highly stereoselective pathway to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com The reaction proceeds under mild conditions, utilizes readily available substrates, and demonstrates high atom economy, with yields often ranging from 56% to 99%. google.com

The versatility of this approach allows for the incorporation of a wide range of substituents on both the alkene and the dihydropyridine components, leading to a diverse library of 2-azabicyclo[4.2.0]octane derivatives. The stereoselectivity of the reaction is a key advantage, enabling the controlled formation of specific isomers.

Alkene Substrate1,4-Dihydropyridine SubstrateCatalyst/ConditionsProductYieldReference
Various OlefinsVarious 1,4-DihydropyridinesPhotosensitizer, Visible LightPolysubstituted 2-azabicyclo[4.2.0]octane56-99% google.com

The [2+2] cycloaddition of a ketene (B1206846) with an alkene or an imine, often referred to as the Staudinger cycloaddition when an imine is used, is a foundational method for the synthesis of four-membered rings like cyclobutanones and β-lactams (azetidin-2-ones). researchgate.net This strategy is instrumental in constructing the bicyclo[4.2.0]octane core. The reaction involves the generation of a highly reactive ketene intermediate, which then combines with a suitable π-system to form the cycloadduct.

This approach has been successfully applied to the synthesis of precursors for complex natural products. For example, the reaction between a ketene and a diene can establish the bicyclo[4.2.0]octane carbon framework, which can then be further elaborated. researchgate.net This strategy's main advantage is the rapid assembly of the bicyclic skeleton from simple, accessible starting materials. researchgate.net

Ketene SourceAlkene/Imine PartnerProduct TypeApplication ExampleReference
DichloroketeneCyclic Imines (e.g., 1,4-dihydropyrimidine)Bicyclic dichloro-β-lactamIntermediate for further elaboration
Various KetenesVarious OlefinsSubstituted CyclobutanonesPrecursors for free radical ring expansion researchgate.net
Substituted Ketenes4-methoxy-1,4-cyclohexadieneFunctionalized bicyclo[4.2.0]octadienePrecursor for Kingianins synthesis researchgate.net

Multistep Cyclization Protocols for Bicyclo[4.2.0]octane Derivatives

Beyond single-step cycloadditions, multistep protocols provide a versatile platform for synthesizing diazabicyclo[4.2.0]octane derivatives. These strategies often begin with a pre-formed monocyclic system, such as a substituted azetidin-2-one, onto which the second ring is constructed through a series of reactions.

One such strategy involves converting a 4-allyl-azetidin-2-one into a bicyclic derivative through an intramolecular 1,3-dipolar cycloaddition. rsc.org The initial azetidinone can be functionalized and then subjected to thermolysis to induce cyclization, forming the fused ring system. Subsequent transformations, such as ozonolysis, can be employed to further modify the newly formed ring, leading to structures like the 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring system. rsc.org This sequential approach allows for precise control over the introduction of functional groups and the final architecture of the molecule.

Another approach involves cyclocondensation reactions. For instance, the synthesis of the related 8-methyl-3,8-diazabicyclo[4.2.0]octane framework can be achieved through a sequence involving the formation of an oxime intermediate followed by a stereospecific Beckmann rearrangement to generate a lactam, which is a key component of the bicyclic structure.

Catalytic Systems Employed in 2,7-Diazabicyclo[4.2.0]octane Synthesis

Catalysis is crucial for achieving efficiency, selectivity, and control in the synthesis of complex molecules like this compound. Various catalytic systems are employed to facilitate the key ring-forming reactions.

In the realm of photocycloadditions, both photosensitizers and transition metals play vital roles. For the intermolecular [2+2] cycloaddition between alkenes and 1,4-dihydropyridines, a common photosensitizer catalyst is used under visible light irradiation to promote the reaction with high efficiency and stereoselectivity. google.com Copper(I) salts, such as copper(I) trifluoromethanesulfonate (CuOTf), are effective catalysts for many [2+2] photocycloaddition reactions, typically proceeding via a metal-to-ligand charge transfer excitation. acs.org While direct intramolecular Cu(I)-catalyzed synthesis of the bicyclo[4.2.0]octane core can be challenging, these catalysts are fundamental to the broader field of cyclobutane synthesis. acs.org

Bicyclic diamines themselves have been explored as powerful dual-function organocatalysts in asymmetric synthesis. While not directly applied to the 2,7-isomer in the cited literature, derivatives like 8-methyl-3,8-diazabicyclo[4.2.0]octane have been identified as potential dual-function catalysts, combining basicity with conformational rigidity to achieve stereochemical control in other reactions. This highlights the potential for the diazabicyclo[4.2.0]octane core to serve not only as a synthetic target but also as a scaffold for developing novel catalysts.

Visible Light Photocatalysis for [2+2] Cycloadditions

Visible light photocatalysis has emerged as a powerful and sustainable tool for constructing strained ring systems, such as the cyclobutane core of the bicyclo[4.2.0]octane framework. nih.gov This approach circumvents the need for high-energy UV radiation, allowing for milder reaction conditions using simple light sources like floodlamps or even ambient sunlight. organic-chemistry.org The [2+2] photocycloaddition of olefins is a primary method for preparing cyclobutane rings. nih.gov

A prominent strategy involves the use of ruthenium-based photocatalysts, such as Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂), to catalyze the [2+2] cycloaddition of both electron-deficient and electron-rich olefins. nih.govnih.gov The versatility of the Ru(bpy)₃²⁺ complex allows it to engage in either one-electron reduction or oxidation pathways depending on the reaction conditions. nih.govnih.gov

In the case of enone cycloadditions, the mechanism often proceeds through a reductive quenching cycle. nih.govorganic-chemistry.org The photoexcited state of the catalyst, Ru*(bpy)₃²⁺, is generated upon visible light irradiation. This excited state abstracts an electron from a sacrificial electron donor, like a tertiary amine (e.g., i-Pr₂NEt), to form the highly reducing Ru(bpy)₃⁺ complex. This species then reduces the enone substrate to a radical anion, which initiates the key [2+2] cycloaddition step to form the cyclobutane ring with excellent diastereoselectivity. organic-chemistry.org This method has been successfully applied to construct various polysubstituted 2-azabicyclo[4.2.0]octane compounds from readily available 1,4-dihydropyridines and alkenes. google.com

Catalyst SystemReaction TypeKey FeaturesReference
Ru(bpy)₃Cl₂ / i-Pr₂NEt / LiBF₄Intramolecular [2+2] Cycloaddition of Bis(enones)Uses visible light; proceeds via a photogenerated Ru(I) complex; Li⁺ acts as a Lewis acid activator; high diastereoselectivity. organic-chemistry.org
Ru(bpy)₃²⁺[2+2] Cycloaddition of Electron-Rich OlefinsOperates via an oxidative quenching cycle; expands the scope of photocatalytic cycloadditions. nih.govnih.gov
Photosensitizer CatalystIntermolecular [2+2] Cycloaddition of 1,4-dihydropyridines and OlefinsConstructs polysubstituted 2-azabicyclo[4.2.0]octane systems with high efficiency and stereoselectivity. google.com

Transition Metal Catalysis (e.g., Cu(I)-catalyzed processes)

Transition metal catalysis offers a complementary approach to forming bicyclo[4.2.0]octane systems. Copper(I)-catalyzed intramolecular [2+2] photocycloadditions have been specifically investigated for this purpose. acs.org This methodology is particularly effective for substrates where two olefin units are connected by a tether. However, the success of this reaction is highly dependent on the length of the tether connecting the reactive olefins, as it must allow for appropriate coordination to the copper center. acs.org The intramolecular Cu(I)-catalyzed [2+2] photocycloaddition is generally limited to substrates that possess a three-atom tether between the olefin groups. acs.org

Other transition metals, such as palladium, have also been employed in the synthesis of related bicyclic β-lactam systems. acs.org For instance, Pd(0)-catalyzed reactions of propargyl carbonates or the cyclization of vinylic halides onto the lactam nitrogen have been used to create unsaturated bicyclic β-lactam cores. acs.org Furthermore, Pd(II)-catalyzed oxidative amidation provides a route to functionalized bicyclic β-lactams from acyclic precursors. acs.org

Utility of Organocatalysts (e.g., DABCO-based systems for related syntheses)

Organocatalysis has become a major pillar of chemical synthesis, offering a green and often more cost-effective alternative to metal-based catalysts. These small organic molecules are typically less sensitive to air and moisture, enhancing operational simplicity. Bicyclic diamines, in particular, have proven to be powerful organocatalysts.

While direct organocatalytic synthesis of the this compound core is less documented, related catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated significant utility in constructing other heterocyclic systems. eurekaselect.com DABCO is an efficient, non-toxic, and environmentally friendly catalyst for various multicomponent reactions. For example, it has been used to catalyze the synthesis of bis-thiazolidinones in high yields under microwave conditions. eurekaselect.com The principles of organocatalysis, leveraging compounds like DABCO or pyrrolidine, are instrumental in the synthesis of a wide array of pharmaceutically relevant molecules, underscoring their potential for application in novel synthetic routes toward diazabicyclo[4.2.0]octane derivatives.

Stereochemical and Regiochemical Control in Diazabicyclo[4.2.0]octane Formation

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like this compound. The development of stereoselective methods ensures that the desired isomer is produced, which is often crucial for biological activity.

Diastereoselective Synthesis of Bicyclo[4.2.0]octane Frameworks

Achieving diastereoselectivity in the formation of the bicyclo[4.2.0]octane skeleton has been a key focus of synthetic efforts. Various strategies have been successfully implemented to control the relative stereochemistry of the newly formed stereocenters.

One powerful method is the diastereoselective [2+2] photocycloaddition, where chiral auxiliaries are appended to the substrate to direct the stereochemical outcome. For example, the photocycloaddition of chiral cyclohexenones bearing menthol-derived auxiliaries with olefins can proceed with high diastereomeric excess. mdpi.com Another approach involves radical cyclization. The cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride affords bicyclo[4.2.0]octane derivatives with excellent diastereocontrol (≥99% de).

Furthermore, cascade reactions have been developed for the rapid and stereoselective assembly of the multisubstituted bicyclo[4.2.0]octane framework. nih.gov A notable example is a catalytic (4+2)-(2+2) cycloaddition cascade that provides versatile and stereoselective formation of the core structure. nih.gov The synthesis of aminocyclitol analogues with the bicyclo[4.2.0]octane skeleton has also been achieved with stereocontrol during the formation of all stereogenic centers. nih.gov

MethodologySubstrate TypeKey FeaturesAchieved SelectivityReference
[2+2] PhotocycloadditionChiral CyclohexenonecarboxylatesUses menthol derivatives as chiral auxiliaries.High diastereomeric excess (de). mdpi.com
Radical CyclizationSubstituted Azetidin-2-onesUses n-tributyltin hydride and AIBN.≥99% de.
Cascade (4+2)-(2+2) CycloadditionMulticomponentRapid assembly of polycyclic systems.High stereoselectivity. nih.gov
[2+2] Ketene CycloadditionCyclohexadiene and KetenesRapidly builds the carbon skeleton of kingianin precursors.Good stereocontrol, confirmed by NOESY. acgpubs.org

Enantioselective Approaches to Diazabicyclo[4.2.0]octane Scaffolds

Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is critical in medicinal chemistry. Several approaches have been developed for the enantioselective construction of diazabicyclo[4.2.0]octane scaffolds and related structures.

One common strategy is to start from a chiral precursor. For instance, a robust synthetic route to N-containing bicyclic scaffolds with stereochemical control begins with stereochemically defined 2,4-cis-azetidine rings. bham.ac.uk These chiral building blocks are then elaborated through a series of high-yielding transformations to give the desired fused bicyclic system. bham.ac.uk The use of chiral auxiliaries, as seen in diastereoselective methods, can also be extended to achieve enantioselectivity. mdpi.com Moreover, visible-light-mediated [2+2] cycloadditions have been shown to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with good stereoselectivity, implying the potential for developing enantioselective variants.

Reactivity and Reaction Pathways of 2,7 Diazabicyclo 4.2.0 Octane Frameworks

Chemical Transformations of the Bicyclo[4.2.0]octane Skeleton

The fused-ring structure of 2,7-diazabicyclo[4.2.0]octane allows for a variety of chemical transformations that can modify its core structure or introduce new functional groups. These reactions are fundamental to the synthesis of diverse derivatives.

The introduction of a carbonyl group onto the this compound skeleton creates an electrophilic center susceptible to nucleophilic attack. The reactivity of this carbonyl carbon is influenced by both electronic and steric factors inherent in the bicyclic system. echemi.comlibretexts.org Generally, aldehydes are more reactive than ketones towards nucleophiles. youtube.com The presence of electron-withdrawing groups attached to the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack. echemi.comlibretexts.org

In diazabicyclic structures, the nitrogen atoms can influence the reactivity of a nearby carbonyl group through their electronic properties. The attack of a nucleophile on the carbonyl carbon leads to the formation of a tetrahedral intermediate. libretexts.org Unlike carboxylic acid derivatives which may have a leaving group, aldehydes and ketones typically undergo nucleophilic addition because they lack a suitable leaving group to reform the carbonyl. libretexts.org

For example, in related azabicyclo[4.2.0]octane systems, ketones can be subjected to various nucleophilic additions. Wittig olefination of ketones on a bicyclo[4.2.0]octane core has been used to introduce new carbon-carbon double bonds. researchgate.net Similarly, the addition of Grignard reagents to chiral isoquinolinium salts (which can be considered precursors to related bicyclic structures) yields 1-substituted 1,2-dihydroisoquinolines with good diastereoselectivity. acs.org These examples highlight the potential for stereocontrolled additions to carbonyl groups within such constrained frameworks.

Table 1: Factors Influencing Carbonyl Reactivity in Diazabicyclic Systems

Factor Effect on Reactivity Rationale
Steric Hindrance Decreases reactivity The bicyclic framework can shield the carbonyl carbon, impeding the approach of nucleophiles.
Electronic Effects Electron-withdrawing groups increase reactivity These groups increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. echemi.com
Ring Strain Can increase reactivity Strain in the bicyclic system may be released upon formation of the sp³-hybridized tetrahedral intermediate.

| Proximity of Nitrogen Atoms | Can modulate reactivity | The nitrogen lone pairs can influence the electronic environment of the carbonyl group or participate in intramolecular catalysis. |

Reduction and condensation reactions are powerful tools for the functionalization of diazabicyclic frameworks, allowing for the conversion of carbonyl groups into alcohols or the formation of larger, more complex structures.

The reduction of carbonyl groups within bicyclic systems can often proceed with high diastereoselectivity due to the rigid conformational nature of the scaffold. For instance, the reduction of a bicyclic ketone in a 7,9-diazabicyclo[4.2.2]decane system with lithium borohydride (LiBH₄) at low temperatures provided the corresponding syn-configured alcohol with high diastereoselectivity (>99:1). researchgate.net In contrast, using a bulkier reducing agent like L-Selectride on a similar ketone resulted in an unselective reduction. researchgate.net The reduction of esters and amides within such frameworks is also a common strategy. For example, the reduction of a methyl ester on a bicyclic system with lithium aluminum hydride (LiAlH₄) has been reported. acs.org

Condensation reactions, such as the Dieckmann condensation, are employed to construct the bicyclic skeleton itself. A modified Dieckmann condensation of a piperazinebutyrate was a key step in forming a 7,9-diazabicyclo[4.2.2]decane system. researchgate.net Aldol condensations, which involve the reaction of an enolate with a carbonyl compound, are also relevant. The stereochemistry of these reactions can be influenced by the specific geometry of the enolate and the reaction conditions. acs.org These condensation strategies are crucial for building the core structure and for subsequent elaborations.

Table 2: Examples of Reduction and Condensation Reagents for Bicyclic Systems

Reaction Type Reagent(s) Functional Group Transformation Reference
Ketone Reduction (Stereoselective) LiBH₄ Ketone → Alcohol researchgate.net
Ester Reduction LiAlH₄ Ester → Alcohol acs.org
Intramolecular Condensation Strong base (e.g., KHMDS), TMSCl Ester → Bicyclic β-keto ester derivative researchgate.net

| Aldol Condensation | Zirconocene bis(triflate) complexes | Aldehyde + Enol silane → β-hydroxy ketone | acs.org |

Stereochemical Dynamics and Epimerization in Diazabicyclo[4.2.0]octane Systems

The stereochemistry of the this compound system is complex, featuring multiple chiral centers and a conformationally restricted structure. The fusion of the four- and six-membered rings dictates the spatial arrangement of substituents and influences the stereochemical outcome of reactions. nih.gov The synthesis of these molecules often requires stereoselective methods to control the relative and absolute configuration of the chiral centers. rsc.org

Epimerization, the change in configuration at one of several chiral centers, can occur under certain reaction conditions, particularly if a stereocenter is adjacent to a carbonyl group or if an acidic proton is present. For example, the ketalization of an 8-methylbicyclo[4.2.0]oct-2-en-7-one was shown to be temperature-dependent, yielding different epimers at the methyl-bearing carbon. researchgate.net This highlights the potential for isomerization at centers alpha to a carbonyl group within the bicyclo[4.2.0]octane framework. Quantitative structure-activity relationship (QSAR) studies on 3,8-diazabicyclo[4.2.0]octane derivatives further underscore the importance of stereochemistry for biological activity, where specific spatial arrangements of substituents are necessary for receptor binding. nih.gov

Unimolecular Pathways (e.g., Deazetation Reactions of Related Azo Compounds)

Unimolecular reactions of this compound derivatives can be initiated by heat or light, leading to rearrangements or fragmentation. A notable example of such a pathway, by analogy with related structures, is the deazetation of azo compounds. Azoalkanes, which contain a -N=N- group, can be prepared by methods such as the hydrazinolysis of urazoles. uni-wuerzburg.de

The thermal or photochemical extrusion of nitrogen (N₂) from cyclic azoalkanes is a well-established method for generating biradicals, which can then undergo further reactions like cyclization or rearrangement. For example, the thermolysis of 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives results in the loss of nitrogen and the formation of bicyclo[2.2.0]hexane via a diradical intermediate. researchgate.net The rate of this nitrogen loss is sensitive to the substituents on the bicyclic frame. researchgate.net

Applying this concept to the this compound system, one could envision an analogous azo-derivative, such as 2,3-diaza-7-azabicyclo[4.2.0]oct-2-ene. The unimolecular decomposition of this hypothetical compound would likely proceed through a diradical intermediate, potentially leading to highly strained polycyclic products. Such reactions are often part of complex reaction cascades and can be used to synthesize novel molecular scaffolds. researchgate.net

Mechanistic Elucidation of Key Reactions Involving Diazabicyclo[4.2.0]octanes

Understanding the reaction mechanisms involving the this compound framework is crucial for predicting product formation and optimizing reaction conditions. Mechanistic studies often combine experimental evidence with computational calculations to map out reaction pathways and transition states.

For instance, radical rearrangements in related azabicyclic systems have been studied in detail. In the rearrangement of azanorbornanic aminyl radicals, a regioselective ring opening occurs, followed by ring closure to yield an expanded bicyclic system. unirioja.es Density functional theory (DFT) calculations have been used to model the reaction pathway, showing that the activation energies for competing pathways (e.g., ring expansion vs. hydrogen atom transfer) determine the product outcome. unirioja.es

In the context of cycloadditions to form the bicyclo[4.2.0]octane core, such as the photochemical [2+2] cycloaddition of acrylonitrile (B1666552) to dihydropyridines, the stereoselectivity of the reaction is a key mechanistic question. rsc.org The formation of specific stereoisomers can be rationalized by considering the approach of the reactants and the stability of the intermediate diradicals or transition states. acs.org Furthermore, organocatalyzed reactions that may proceed via bicyclic intermediates, such as proline-catalyzed aldol reactions, involve complex mechanisms with multiple steps, including enamine formation and C-C bond formation, where the stereochemistry is controlled by the catalyst and the transition state geometry. nih.govacs.org

Advanced Spectroscopic Characterization of 2,7 Diazabicyclo 4.2.0 Octane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural assignment of 2,7-diazabicyclo[4.2.0]octane derivatives in solution. Both ¹H and ¹³C NMR, often augmented by two-dimensional techniques, provide unambiguous evidence of the molecular framework and the relative stereochemistry of substituents.

Detailed research into the analogous bicyclo[4.2.0]octane-2,7-dione system provides significant insight into the NMR characteristics of this bicyclic core. arkat-usa.org The analysis of both cis-fused and trans-fused diastereomers reveals distinct spectroscopic signatures that are invaluable for stereochemical assignment. arkat-usa.org For instance, the chemical shifts and coupling constants of the bridgehead protons are particularly diagnostic of the ring fusion geometry.

In the case of diastereomeric 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, which serve as precursors to the diones, specific ¹H NMR signals allow for clear differentiation. For the cis-fused isomer, 1α,6α-7,7-dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one (a colorless liquid), the bridgehead proton H(1) appears as a doublet of triplets at δ 2.64 ppm, while H(6) is a doublet at δ 2.58 ppm, with a characteristic coupling constant of J = 9.8 Hz. arkat-usa.org

The full spectroscopic characterization of both trans- and cis-fused bicyclo[4.2.0]octane-2,7-diones has been accomplished, marking a significant step in understanding this framework. arkat-usa.org Although chromatographic separation of the trans and cis isomers can be challenging due to epimerization, their distinct NMR profiles in mixtures allow for complete assignment. arkat-usa.org

Table 1: Representative ¹H NMR Data for a cis-fused Bicyclo[4.2.0]octanone Derivative

Compound Proton Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
1α,6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one H(1) 2.64 dt, J = 3.8, 9.8
H(6) 2.58 d, J = 9.8
OCH₃ 3.21, 3.09 s
CH₂ (3) 2.45, 2.39 geminal, J = 16.1
CH₂ (8) 2.40, 2.05 geminal, J = 12.5
CH₂ (4) 1.62, 1.50 geminal, J = 12.8

Table 2: Representative ¹³C NMR Data for a cis-fused Bicyclo[4.2.0]octanone Derivative

Compound Carbon Chemical Shift (δ, ppm)
1α,6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one C(2) 211.5
C(7) 101.2
C(6) 56.5
OCH₃ 49.8, 49.2
C(4) 44.3
C(1) 37.2
C(5) 36.1
C(3) 35.1
C(8) 33.1

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR provides excellent data on relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of this compound derivatives. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles.

This technique has been successfully applied to related diazabicyclo[4.2.0]octane systems. For example, the crystal structure of a 1,3-diazabicyclo[4.2.0]octane-2,4-dione derivative formed via a Paternò–Büchi reaction was unambiguously established through X-ray analysis. iucr.org The study confirmed the head-to-tail regiochemistry of the photocycloaddition and detailed the conformation of the bicyclic system. iucr.org In this specific derivative, C₂₀H₂₀N₂O₃, the pyrimidine (B1678525) ring was found to adopt a boat conformation. iucr.org The crystal structure was solved with a final R-factor of 0.044, indicating a high degree of accuracy. iucr.org Such analyses provide incontrovertible proof of a compound's structure, which is crucial for understanding its chemical and biological properties.

Table 3: Crystallographic Data for a 1,3-Diazabicyclo[4.2.0]octane Derivative

Parameter Value
Compound C₂₀H₂₀N₂O₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.1341 (7)
b (Å) 9.1004 (13)
c (Å) 23.485 (2)
β (°) 97.334 (2)
Volume (ų) 1724.2 (3)
Z 4

| R-factor | 0.044 |

Ancillary Spectroscopic Methods for Structural Confirmation (e.g., Mass Spectrometry, Infrared Spectroscopy)

Mass spectrometry (MS) and Infrared (IR) spectroscopy are essential ancillary techniques that provide complementary information for the structural confirmation of this compound derivatives.

Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of a unique molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, revealing the presence of specific substructures and the stability of different parts of the molecule. For instance, in the characterization of bicyclo[4.2.0]octanone precursors, the molecular ion peak (M+) is observed, confirming the mass of the synthesized compound. arkat-usa.org

Infrared (IR) Spectroscopy is used to identify the functional groups present within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. For derivatives of this compound, IR spectroscopy is particularly useful for identifying key functional groups such as carbonyls (C=O) in lactam rings, N-H bonds, and any substituents attached to the bicyclic core. For example, the characterization of related diazabicyclo[2.2.2]octane derivatives shows characteristic IR absorption bands for C-N stretching and various C-H bending and stretching modes, confirming the presence of the core structure. acs.org In dione (B5365651) derivatives of the bicyclo[4.2.0]octane system, the strong absorption bands corresponding to the carbonyl stretching frequencies are key identifiers. arkat-usa.org

Together, these ancillary methods corroborate the data obtained from NMR and X-ray crystallography, ensuring a confident and complete structural characterization of this compound derivatives.

Computational and Theoretical Investigations of 2,7 Diazabicyclo 4.2.0 Octane Architectures

Conformational Analysis and Strain Energy Calculations in Bicyclo[4.2.0]octane Systems

The bicyclo[4.2.0]octane framework, which forms the carbon skeleton of 2,7-diazabicyclo[4.2.0]octane, is a fused ring system consisting of a six-membered ring and a four-membered ring. This arrangement inherently introduces significant ring strain, which dictates the molecule's preferred three-dimensional conformation.

Conformational analysis reveals that the cyclobutane (B1203170) portion of the bicyclo[4.2.0]octane system adopts a puckered conformation to minimize torsional and angle strain. This deviation from planarity is a critical feature for alleviating the eclipsing interactions between adjacent hydrogen atoms. The six-membered ring typically assumes a distorted chair or boat conformation, with the specific geometry influenced by the fusion to the strained four-membered ring.

Strain energy is a quantitative measure of the potential energy stored within a molecule due to geometric distortions from its ideal state. In bicyclo[4.2.0]octane systems, the primary sources of strain are:

Angle Strain: The internal bond angles of the cyclobutane ring are compressed significantly from the ideal tetrahedral angle of 109.5° to approximately 88-92°.

Computational studies have quantified the strain energy for the parent hydrocarbon, cis-bicyclo[4.2.0]octane. While values vary slightly depending on the theoretical method employed, they are generally reported to be in the range of 19–27 kcal/mol researchgate.netatlantis-press.com. This high strain energy influences the kinetic and thermodynamic properties of the molecule, affecting its stability and reactivity in chemical transformations.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netdoaj.org Unlike methods that approximate the many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. researchgate.netdoaj.org This approach provides a balance between computational cost and accuracy, making it suitable for studying complex bicyclic systems.

For this compound, DFT calculations can elucidate several key electronic properties:

Molecular Orbitals: DFT can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region highlights sites prone to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule. For the this compound scaffold, these maps would reveal the electron-rich character of the nitrogen atoms, identifying them as primary sites for protonation and hydrogen bonding.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various indices. These descriptors, derived from how the system's energy changes with the number of electrons, help predict and rationalize chemical behavior.

Studies on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) system demonstrate how DFT can be used to understand bonding and charge distribution, particularly its interactions with other molecules, which are often governed by hydrogen bonding. doaj.org Similar analyses for this compound would provide critical insights into its intermolecular interactions and reactivity profile.

Molecular Modeling and Dynamics Simulations for Structural Insight

While methods like DFT provide a static picture of a molecule at its minimum energy state, molecular modeling and, specifically, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. ugr.es MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events in a simulated physiological environment. ugr.es

For the this compound scaffold, MD simulations can provide invaluable structural insights:

Conformational Flexibility: Simulations can explore the accessible conformations of the bicyclic ring system and its derivatives in solution, revealing the dynamic equilibrium between different puckered and ring-flipped states.

Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to study how the diazabicyclic core and its substituents are solvated and how water molecules mediate intramolecular and intermolecular interactions.

Ligand-Receptor Interactions: When studying derivatives of this compound that act as ligands for biological targets, MD simulations can model the process of binding to a receptor. This allows for the identification of key amino acid residues involved in the interaction and helps to understand the structural basis of affinity and selectivity.

These computational techniques are essential for bridging the gap between static molecular structure and dynamic biological function, providing a detailed, atom-level understanding of how these molecules behave in realistic environments.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Diazabicyclo[4.2.0]octane Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for a desired biological effect. For derivatives of the closely related 3,8-diazabicyclo[4.2.0]octane, 3D-QSAR methods have been successfully applied to understand their activity as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. In a CoMFA study, a set of active molecules is structurally aligned, and their surrounding steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated using a probe atom on a 3D grid. Statistical methods, typically Partial Least Squares (PLS), are then used to build a model that correlates variations in these fields with changes in biological activity.

In studies of 3,8-diazabicyclo[4.2.0]octane derivatives as nAChR agonists, CoMFA models were developed to understand the requirements for both activity and selectivity. nih.gov These analyses revealed that both steric and electrostatic factors are critical for designing more active and selective agonists. nih.gov For one model targeting the hα4β2 nAChR subtype, the electrostatic field contribution (87.2%) was found to be significantly more influential than the steric field contribution (12.8%), highlighting the importance of electrostatic interactions for receptor binding. nih.gov

Table based on CoMFA models for 3,8-diazabicyclo[4.2.0]octane derivatives. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. CoMSIA calculates similarity indices at each grid point, avoiding some of the artifacts associated with the steep potential functions used in CoMFA.

For diazabicyclo[4.2.0]octane derivatives, CoMSIA models have proven to be highly predictive and often superior to their CoMFA counterparts. nih.gov A study targeting both hα4β2 and hα3β4 nAChRs found that CoMSIA models using only steric and electrostatic fields gave the best predictions. nih.govnih.govkjpp.netkoreamed.org The resulting models showed excellent statistical quality, with high cross-validated (q²) and non-cross-validated (r²_ncv) correlation coefficients, indicating strong predictive power. nih.govnih.govkjpp.netkoreamed.org

The results of CoMSIA are often visualized as 3D contour maps, which show regions where modifying a particular property would be favorable or unfavorable for activity. For instance, analysis of the contour maps for diazabicyclo[4.2.0]octane derivatives suggested that placing small, positively charged groups near the pyridine ring and a negatively charged atom at another position could enhance activity for the hα4β2 subtype while reducing activity at the hα3β4 subtype. nih.gov These insights are invaluable for the rational design of new derivatives with improved potency and selectivity.

Table based on CoMSIA models for diazabicyclo[4.2.0]octane derivatives. nih.gov

Mentioned Compounds

Structural Diversity and Derivatization of 2,7 Diazabicyclo 4.2.0 Octane Scaffolds

Synthetic Approaches to Substituted Diazabicyclo[4.2.0]octane Analogues

The synthesis of the bicyclo[4.2.0]octane core, particularly with heteroatoms, often relies on cycloaddition reactions. Photochemical methods, specifically [2+2] photocycloadditions, represent a significant strategy for constructing the fused cyclobutane (B1203170) ring system characteristic of this scaffold. acs.org

One plausible approach is the photochemical addition of an alkene to a dihydropyrazine (B8608421) precursor. This method is analogous to the synthesis of 2-azabicyclo[4.2.0]octane derivatives, where acrylonitrile (B1666552) is photochemically added to 1,4-dihydropyridines. rsc.orgrsc.orgsemanticscholar.org This reaction can be followed by catalytic hydrogenation to yield substituted bicyclo[4.2.0]octane systems. The stereochemistry of the resulting product is often influenced by the stereochemistry of the starting alkene, suggesting a concerted cycloaddition mechanism. semanticscholar.org

Another established method for creating the bicyclo[4.2.0]octane ring is through [2+2] ketene (B1206846) cycloaddition reactions. researchgate.net This strategy could be adapted to create precursors for the 2,7-diazabicyclo[4.2.0]octane system. Furthermore, intramolecular cyclization strategies are also viable. For instance, the synthesis of related 8-oxo-1,3-diazabicyclo[4.2.0]octane systems has been achieved from appropriately substituted 4-allyl-azetidin-2-ones, which undergo conversion to imines followed by cyclization. rsc.orgrsc.org This suggests that a suitably functionalized piperazine (B1678402) or pyrazine (B50134) derivative could undergo intramolecular cyclization to form the desired this compound core.

The derivatization of the core scaffold can be achieved either by using substituted precursors in the initial cyclization reactions or by functionalizing the parent bicyclic system. For example, the nitrogen atoms can be functionalized using standard procedures to introduce a variety of substituents. The existence of compounds like tert-butyl this compound-7-carboxylate indicates that protection and subsequent derivatization of the nitrogen atoms is a common strategy. chem-space.com

Table 1: Potential Synthetic Strategies for Substituted this compound Analogues

Synthetic Strategy Precursors Key Reaction Step Potential Substituents Introduced
Photochemical [2+2] Cycloaddition Dihydropyrazine and substituted alkene Photocycloaddition Cyano, carboxylates, etc., depending on the alkene. rsc.orgrsc.org
Ketene [2+2] Cycloaddition Ketene and an appropriate imine Cycloaddition Wide variety depending on ketene and imine substituents. researchgate.net
Intramolecular Cyclization Functionalized piperazine/pyrazine derivative Intramolecular bond formation Substituents present on the linear precursor. rsc.orgrsc.org
N-Functionalization This compound Alkylation, acylation, etc. Alkyl, aryl, acyl, sulfonyl groups, etc.

Influence of Substituent Effects on Chemical Behavior and Scaffold Utility

While specific studies on the substituent effects for the this compound isomer are not extensively documented, valuable insights can be drawn from related diazabicyclo[4.2.0]octane analogues, such as the 3,8-isomer. Research on these related compounds has shown that the nature and position of substituents significantly impact their biological activity, particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies on diazabicyclo[4.2.0]octane derivatives have highlighted the importance of steric and electrostatic fields in determining their agonist activity at different nAChR subtypes. nih.gov For instance, the introduction of a methyl group on one of the nitrogen atoms, as seen in 8-methyl-3,8-diazabicyclo[4.2.0]octane, creates a distinct steric environment around each nitrogen, which can be crucial for achieving high enantioselectivity in catalytic applications. smolecule.com This suggests that substituents can modulate the electronic properties and steric profile of the this compound scaffold, thereby influencing its interaction with biological targets.

The stereochemistry of substituents also plays a critical role. In the synthesis of bicyclo[4.2.0]octan-7-ones, the introduction of substituents at certain positions was found to favor specific configurations in subsequent reactions. researchgate.net This indicates that the placement of functional groups can control the diastereoselectivity of further synthetic transformations on the scaffold.

The utility of the scaffold is therefore highly dependent on its substitution pattern. By strategically placing different functional groups, the scaffold's properties can be fine-tuned for various applications, from serving as chiral catalysts to acting as specific receptor ligands. For example, electron-withdrawing or donating groups can alter the basicity of the nitrogen atoms, affecting their potential as catalysts or their binding affinity to biological targets. smolecule.com

Table 2: Predicted Influence of Substituents on this compound Properties

Substituent Type Potential Position(s) Predicted Effect on Chemical Behavior Potential Impact on Scaffold Utility
Small Alkyl Groups (e.g., Methyl) N2, N7, or carbon framework Introduces steric bulk, can influence conformational preference. smolecule.com Can enhance selectivity in receptor binding or catalytic activity. smolecule.com
Aromatic Rings N2, N7 Modulates electronic properties through resonance, potential for π-stacking interactions. Can be key for ligand-receptor interactions. acs.org
Electron-Withdrawing Groups (e.g., Acyl, Carboxylate) N2, N7 Decreases the basicity of the nitrogen atoms. Modulates reactivity and potential for hydrogen bonding.
Hydrogen Bond Donors/Acceptors Various Alters polarity and solubility. Can improve pharmacokinetic properties or enhance binding to biological targets.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2,7-diazabicyclo[4.2.0]octane be optimized to improve yield and purity?

  • Methodological Answer :

  • Cyclization Strategies : Use 1,3-dipolar cycloaddition reactions with arylsulfonyl azides and diazabicyclo precursors under controlled conditions (e.g., TiCl4/DABCO catalysis) to form the bicyclic core .
  • Purification : Employ continuous flow reactors and advanced techniques like preparative HPLC for high-purity isolation .
  • Base Selection : Optimize cyclization using mild bases (e.g., K2CO3) to minimize side reactions, as harsh conditions may degrade sensitive functional groups .

Q. What analytical techniques are most reliable for characterizing the structure of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry and confirm nitrogen positioning in the bicyclic system .
  • X-Ray Crystallography : Essential for absolute configuration determination, especially for enantiomeric pairs .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for novel derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate tert-butyl carbamate (Boc) groups during synthesis to induce stereochemical control, followed by deprotection .
  • Catalytic Asymmetric Methods : Utilize chiral ligands (e.g., BINOL-derived catalysts) in key cyclization steps to access enantiopure products .
  • Resolution Techniques : Apply chiral column chromatography or enzymatic resolution for post-synthetic separation of racemates .

Q. What experimental approaches are used to evaluate this compound’s interactions with neuronal nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Radioligand Binding Assays : Measure affinity (Ki) using [³H]-epibatidine as a competitive ligand in α4β2 nAChR-expressing cell lines .
  • Electrophysiology : Patch-clamp studies on Xenopus oocytes quantify functional potency (EC50) and receptor subtype selectivity .
  • In Vivo Models : Test analgesic efficacy in rodent formalin-induced pain models, correlating receptor affinity with behavioral outcomes .

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Descriptor Selection : Calculate steric (e.g., molar refractivity), electronic (HOMO/LUMO), and topological (Balaban index) parameters to correlate with nAChR affinity .
  • Machine Learning : Train models on datasets from analogs (e.g., tert-butyl-substituted derivatives) to predict activity cliffs .
  • Validation : Cross-validate using leave-one-out (LOO) methods and test against in vitro assays to refine predictions .

Q. How should researchers resolve contradictions in reported receptor affinity data for this compound analogs?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell line, ligand concentration) to isolate variables .
  • Meta-Analysis : Compare datasets across studies using funnel plots to identify outliers or publication bias .
  • Structural Reanalysis : Verify stereochemistry and purity of disputed compounds via X-ray crystallography .

Q. What computational strategies predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hot spots .
  • ADMET Predictions : Use tools like SwissADME to estimate bioavailability, half-life, and clearance rates .
  • Retrosynthesis AI : Platforms like Pistachio prioritize derivatives with stable bicyclic cores and labile protective groups .

Q. What experimental models are appropriate for studying the oxidative stability of this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose compounds to H2O2 or UV light, monitoring decomposition via LC-MS .
  • Stability-Indicating Assays : Develop HPLC methods with photodiode array detection to track oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.